Cas no 2490-34-8 (Octanoic acid, 2,4,6-trimethyl-)

Octanoic acid, 2,4,6-trimethyl-, is a branched-chain fatty acid derivative characterized by its unique alkyl substitution pattern. This compound is primarily utilized in organic synthesis and specialty chemical applications due to its sterically hindered structure, which influences reactivity and solubility properties. Its branched configuration enhances thermal stability and resistance to oxidation, making it suitable for high-performance lubricants and polymer additives. The methyl groups at the 2,4,6-positions also contribute to its hydrophobic nature, beneficial in formulations requiring low surface tension or compatibility with nonpolar matrices. Analytical-grade purity ensures consistency in research and industrial processes. Handling requires standard laboratory precautions due to its moderate volatility.
Octanoic acid, 2,4,6-trimethyl- structure
2490-34-8 structure
Product Name:Octanoic acid, 2,4,6-trimethyl-
CAS No:2490-34-8
MF:C11H22O2
MW:186.291183948517
CID:1419969
PubChem ID:11665525
Update Time:2025-05-21

Octanoic acid, 2,4,6-trimethyl- Chemical and Physical Properties

Names and Identifiers

    • Octanoic acid, 2,4,6-trimethyl-
    • 2,4,6-trimethyloctanoicacid
    • SCHEMBL5738809
    • MMFPDXXSPJWGQM-UHFFFAOYSA-N
    • 2490-34-8
    • 2,4,6-trimethyloctanoic Acid
    • Inchi: 1S/C11H22O2/c1-5-8(2)6-9(3)7-10(4)11(12)13/h8-10H,5-7H2,1-4H3,(H,12,13)
    • InChI Key: MMFPDXXSPJWGQM-UHFFFAOYSA-N
    • SMILES: OC(C(C)CC(C)CC(C)CC)=O

Computed Properties

  • Exact Mass: 186.16206
  • Monoisotopic Mass: 186.161979940g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 6
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • PSA: 37.3

Octanoic acid, 2,4,6-trimethyl- Pricemore >>

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Additional information on Octanoic acid, 2,4,6-trimethyl-

Octanoic Acid, 2,4,6-Trimethyl- (CAS No. 2490-34-8)

Octanoic acid, 2,4,6-trimethyl-, also known by its CAS number 2490-34-8, is a branched-chain fatty acid with significant applications in various industries. This compound is characterized by its unique chemical structure, which includes a carboxylic acid group attached to a carbon chain with three methyl branches at positions 2, 4, and 6. This structure not only imparts distinctive physical and chemical properties but also contributes to its versatile functionality across different sectors.

Octanoic acid is a saturated fatty acid commonly found in various natural and synthetic sources. The presence of trimethyl groups at specific positions on the carbon chain significantly alters the compound's properties compared to straight-chain octanoic acid. For instance, the branching increases the compound's melting point and enhances its stability under certain conditions. These attributes make it particularly valuable in applications where thermal stability and structural integrity are crucial.

Recent studies have highlighted the potential of octanoic acid derivatives in the field of materials science. Researchers have explored the use of 2,4,6-trimethyl-octanoic acid as a precursor for synthesizing advanced polymers and surfactants. The methyl branches provide excellent solubility properties, enabling the compound to act as an effective emulsifier in cosmetic and pharmaceutical formulations. Additionally, its ability to form stable esters has made it a preferred choice in the development of biodegradable plastics.

In the food industry, octanoic acid derivatives are increasingly being utilized as flavor enhancers and preservatives. The branched structure of 2,4,6-trimethyl-octanoic acid contributes to a pleasant taste profile while also exhibiting antimicrobial properties that extend shelf life. This dual functionality makes it an attractive option for food manufacturers seeking natural alternatives to synthetic additives.

The agricultural sector has also benefited from the unique properties of octanoic acid derivatives. Studies have shown that certain formulations containing 2,4,6-trimethyl-octanoic acid can act as effective biopesticides. These compounds disrupt insect communication systems without posing significant risks to non-target species or the environment. Such findings underscore the potential for sustainable pest management solutions using naturally derived compounds.

From a biochemical perspective, octanoic acid plays a role in lipid metabolism and energy production within living organisms. The presence of trimethyl groups in 2,4,6-trimethyl-octanoic acid may influence its metabolic pathways compared to unbranched counterparts. Understanding these differences is crucial for applications in nutrition and pharmacology.

Moreover, advancements in analytical chemistry have enabled precise characterization of octanoic acid derivatives, including 2,4,6-trimethyl-octanoic acid, using techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. These methods provide insights into the compound's molecular structure and behavior under varying conditions.

In conclusion, octanoic acid, particularly its 2,4,6-trimethyl derivative, continues to be a subject of interest across multiple disciplines due to its diverse applications and unique chemical properties. Ongoing research promises further innovations that could expand its utility in fields ranging from materials science to agriculture.

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